Dinitrosocaffeidine

Description

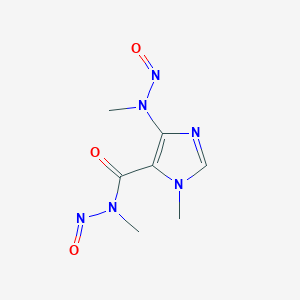

Structure

2D Structure

3D Structure

Properties

CAS No. |

145438-97-7 |

|---|---|

Molecular Formula |

C7H10N6O3 |

Molecular Weight |

226.19 g/mol |

IUPAC Name |

N,3-dimethyl-5-[methyl(nitroso)amino]-N-nitrosoimidazole-4-carboxamide |

InChI |

InChI=1S/C7H10N6O3/c1-11-4-8-6(12(2)9-15)5(11)7(14)13(3)10-16/h4H,1-3H3 |

InChI Key |

GMZOUDFUPHOZBW-UHFFFAOYSA-N |

SMILES |

CN1C=NC(=C1C(=O)N(C)N=O)N(C)N=O |

Canonical SMILES |

CN1C=NC(=C1C(=O)N(C)N=O)N(C)N=O |

Other CAS No. |

145438-97-7 |

Synonyms |

dinitrosocaffeidine |

Origin of Product |

United States |

Precursor Chemistry and Formation Pathways of Dinitrosocaffeidine

Caffeidine (B195705) Formation from Caffeine (B1668208) Hydrolysis

Caffeidine is not naturally present in tea leaves or coffee beans but is a product of the chemical degradation of caffeine. oup.comamazonaws.com The primary pathway for its formation is through the hydrolysis of the caffeine molecule.

Chemical Mechanisms of Caffeine Hydrolysis to Caffeidine

The conversion of caffeine to caffeidine occurs via alkaline hydrolysis. researchgate.netnih.gov This chemical reaction involves the cleavage of the pyrimidine (B1678525) ring within the caffeine structure. Specifically, under basic conditions, such as in the presence of sodium hydroxide (B78521) (NaOH), the amide bond in the six-membered ring of caffeine is broken. amazonaws.comresearchgate.net This process yields caffeidine, which is chemically identified as N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide. researchgate.net

A typical laboratory synthesis protocol involves dissolving caffeine in a 2M sodium hydroxide solution and heating it to 80°C for approximately four hours. The resulting mixture is then neutralized with an acid, like hydrochloric acid (HCl), which causes the caffeidine to precipitate out of the solution. Studies have shown that the complete hydrolysis of caffeine under these conditions can be achieved, with one study noting a 10-minute reaction time for full conversion. researchgate.net The final product can be further purified by recrystallization from ethanol. Following hydrolysis under these conditions, caffeidine nitrate (B79036) can be obtained, which serves as a direct precursor for subsequent nitrosation reactions. oup.com

| Parameter | Condition | Source |

|---|---|---|

| Reagent | Sodium Hydroxide (NaOH) | researchgate.net |

| Concentration | 2M NaOH | |

| Temperature | 80°C | |

| Duration | 10 minutes to 4 hours | researchgate.net |

| Product | Caffeidine / Caffeidine Nitrate | oup.com |

Environmental and Catalytic Factors Influencing Caffeidine Production

The primary environmental factor driving the formation of caffeidine from caffeine is an alkaline pH. oup.com A notable real-world example of this occurs in the Kashmir region of India, where a traditional beverage known as "salted tea" is widely consumed. oup.comnih.govnih.gov The preparation method involves boiling green tea leaves with sodium bicarbonate (a base), which creates the necessary alkaline environment for the hydrolysis of caffeine present in the tea leaves. oup.comnih.gov This process leads to the formation of caffeidine and caffeidine acid within the beverage itself, making them available for potential endogenous nitrosation in the acidic environment of the stomach. oup.comnih.gov

Nitrosation of Caffeidine to Dinitrosocaffeidine

Once formed, caffeidine can undergo nitrosation to produce N-nitroso compounds, including mononitrosocaffeidine (B136296) (MNC) and this compound (DNC). nih.govresearchgate.net this compound is classified as a nitrosamide and is a subject of research due to its high mutagenicity. oup.comnih.gov

In Vitro Nitrosation Reaction Pathways

The synthesis of this compound from caffeidine occurs readily under acidic conditions in the presence of a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂). nih.govresearchgate.net Research has demonstrated that acid-catalyzed in vitro nitrosation of caffeidine yields both MNC, an asymmetric N-nitrosamine, and DNC, a N-nitrosamide. oup.comresearchgate.net

One synthetic route involves the nitrosation of the intermediate, mononitrosocaffeidine, using sodium nitrite in a mixture of acetic anhydride (B1165640) and acetic acid to yield this compound. oup.com This method was found to be effective and avoided the formation of nitro derivative by-products. oup.com

| Precursor | Reagents | Product | Source |

|---|---|---|---|

| Caffeidine | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Mononitrosocaffeidine (MNC) & this compound (DNC) | researchgate.net |

| Mononitrosocaffeidine (MNC) | Sodium Nitrite (NaNO₂), Acetic Anhydride, Acetic Acid | This compound (DNC) | oup.com |

Studies on the nitrosation of caffeidine in an acidic medium have shown that the reaction proceeds with a clear preference for the nitrosation of the amino group. nih.govresearchgate.net Caffeidine possesses two potential sites for nitrosation: the secondary amino group (-NHCH₃) and the amide nitrogen. The initial and more favorable reaction is the attachment of a nitroso group (-N=O) to the secondary amino nitrogen, forming mononitrosocaffeidine. nih.govresearchgate.net The subsequent nitrosation occurs at the amide nitrogen to form this compound. nih.gov

This compound is an N-nitrosamide compound derived from caffeidine, which is itself a hydrolysis product of caffeine. Its formation is of scientific interest due to its classification as a potential carcinogen. The synthesis of this compound can occur both in laboratory settings and endogenously within biological systems.

Influence of Acidic Conditions on Formation

The formation of this compound from its precursor, caffeidine, is significantly influenced by acidic conditions. Caffeidine undergoes rapid nitrosation in an acidic medium to form both mononitrosocaffeidine (MNC) and this compound (DNC). nih.gov The optimal pH for this reaction to occur is in the range of 1.5 to 3.0. This acidic environment is crucial for stabilizing nitrous acid, a key nitrosating agent, while preventing the excessive protonation of caffeidine.

Studies have shown that the nitrosation of caffeidine nitrate at a pH of 2–3 leads to the formation of these nitroso compounds. oup.com The reaction is typically conducted at low temperatures, between 0–5°C, to minimize side reactions like denitrosation or oxidation.

Reactants and Reagents in Laboratory Nitrosation Synthesis

In a laboratory setting, the synthesis of this compound involves the controlled nitrosation of caffeidine. The primary reactants and reagents used in this process are detailed below.

A common method for the synthesis of this compound begins with the alkaline hydrolysis of caffeine to produce caffeidine. nih.govoup.com This is often achieved by treating caffeine with a solution of sodium hydroxide. oup.com The resulting caffeidine is then subjected to nitrosation.

The nitrosation step typically involves the use of sodium nitrite (NaNO₂) as the nitrosating agent in an acidic medium, such as hydrochloric acid (HCl) or nitric acid. oup.com For instance, solutions of sodium nitrite and hydrochloric acid can be added to a suspension of caffeidine nitrate to initiate the nitrosation process. oup.com Acetic anhydride and acetic acid have also been used in the nitrosation of mononitrosocaffeidine to form this compound. oup.com To quench the reaction and prevent further unwanted reactions, a substance like ammonium (B1175870) sulphamate is often added. oup.com

The following table summarizes the key reactants and reagents involved in the laboratory synthesis of this compound:

| Role | Reactant/Reagent | Purpose |

| Starting Material | Caffeine | Precursor to caffeidine. oup.com |

| Hydrolysis Agent | Sodium Hydroxide (NaOH) | To hydrolyze caffeine into caffeidine. oup.com |

| Acidifying Agent | Hydrochloric Acid (HCl) or Nitric Acid | To create the necessary acidic environment for nitrosation. oup.com |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | To introduce the nitroso group. oup.com |

| Alternative Nitrosating Reagents | Acetic Anhydride and Acetic Acid | Used in the conversion of mononitrosocaffeidine to this compound. oup.com |

| Quenching Agent | Ammonium Sulphamate | To stop the nitrosation reaction. oup.com |

| Extraction Solvent | Dichloromethane | To isolate the synthesized nitroso compounds. oup.com |

Endogenous Formation Mechanisms of this compound

The formation of this compound is not limited to laboratory synthesis; it can also be formed within the human body through endogenous processes. This is of particular concern in populations with high consumption of certain foods and beverages that may contain the necessary precursors. oup.comnih.govstackexchange.com

Role of Nitrite and Precursors in Biological Systems

The primary precursors for the endogenous formation of this compound are caffeidine and a nitrosating agent, typically nitrite. nih.gov Caffeidine can be formed from the alkaline hydrolysis of caffeine, a widely consumed substance. oup.com This hydrolysis can occur during the preparation of certain foods and beverages, such as the salted tea consumed in Kashmir, India, where sodium bicarbonate is added during boiling. oup.comoup.comnih.gov

Nitrite, the other key component, can be introduced into the body through diet or formed endogenously from the reduction of nitrate. wikipedia.org Dietary sources of nitrate are common, and it can be converted to nitrite by microbial activity in the saliva and the gastrointestinal tract. wikipedia.orgresearchgate.net

Influence of Gastric Environment and pH on Formation

The acidic environment of the stomach provides favorable conditions for the chemical formation of N-nitroso compounds, including this compound. nih.govwjgnet.comlibretexts.org The low pH of the stomach facilitates the conversion of nitrite into nitrous acid, which is a potent nitrosating agent. libretexts.org

Studies have shown that the synthesis of N-nitrosamides is maximized at a pH of 1-3, which is typical of the human stomach. nih.gov This suggests that individuals with high levels of both caffeidine precursors and nitrite in their gastric contents are at a higher potential for the endogenous formation of this compound. nih.gov

Microbial Contributions to N-Nitrosamide Synthesis

In addition to the chemical formation in the acidic stomach, microorganisms can also contribute to the synthesis of N-nitrosamides, particularly in less acidic or achlorhydric (low acid) stomach conditions. nih.govwjgnet.com Certain species of bacteria that can colonize the stomach possess nitrate-reductase enzymes, which can lead to higher concentrations of nitrite in the gastric juice. nih.govwjgnet.com

Research has demonstrated that some bacteria, such as Pseudomonas aeruginosa, can accelerate the synthesis of N-nitrosamides at a pH of 6-7, simulating the conditions of an achlorhydric stomach. wjgnet.comnih.gov Other studies have also identified strains of bacteria isolated from patients with gastritis that can promote the formation of N-methyl-N-nitrosourea (a type of N-nitrosamide) at a pH of 6.0. wjgnet.com This microbial-mediated synthesis could account for the presence of N-nitrosamides in gastric juice with a pH of 5 or higher. nih.govwjgnet.com However, some research indicates that Helicobacter pylori, a bacterium commonly associated with gastric issues, does not significantly induce the formation of carcinogenic N-nitrosamines. nih.gov

Nitrosation of Caffeidine Acid Derivatives

Caffeidine acid, another hydrolysis product of caffeine, can also undergo nitrosation. nih.gov However, the products of this reaction are different from those of caffeidine.

Under acidic conditions, the nitrosation of caffeidine acid primarily yields N,N'-dimethylparabanic acid (DMPA). nih.gov Smaller amounts of mononitrosocaffeidine and N,N'-dimethyl-N-nitrosourea are also produced. nih.govoup.comnih.gov

When the nitrosation of the methyl ester of caffeidine acid is performed, it results in the formation of an N-nitrosourea derivative, specifically N-[4-(5-carboxy-1-methylimidazolyl)]-N'-nitroso-N,N'-dimethylurea. nih.gov

Influence of Gastric Environment and pH on Formation

Nitrosation of Caffeidine Acid Derivatives

Reaction Products from Caffeidine Acid Nitrosation

The nitrosation of caffeidine acid, a compound derived from the hydrolysis of caffeine, yields different products depending on the reaction conditions. nih.gov Caffeidine acid has the chemical name N-[4-(5-carboxy-1-methylimidazolyl)]-N,N'-dimethylurea. nih.gov

Under acidic conditions, the reaction primarily leads to the formation of N,N'-dimethylparabanic acid (DMPA), also known as N,N'-dimethylimidazolidinetrione. nih.gov This reaction also produces minor quantities of mononitrosocaffeidine and N,N'-dimethyl-N-nitrosourea. nih.gov

However, when nitrosation is carried out using nitrosonium tetrafluoroborate (B81430) (NOBF₄) in pyridine, an aprotic medium, the reaction yields an anhydride known as 1,4-dimethyl-4,5-dihydro-5,7-dioxo-1H,7H-imidazo[4,5-d] oup.comugent.beoxazine. nih.gov

Table 1: Products from the Nitrosation of Caffeidine Acid

| Nitrosating Agent/Medium | Product Name | Product Type |

|---|---|---|

| Acidic Medium | N,N'-dimethylparabanic acid | Major Product |

| Acidic Medium | Mononitrosocaffeidine | Minor Product |

| Acidic Medium | N,N'-dimethyl-N-nitrosourea | Minor Product |

Nitrosation of Methyl Esters of Caffeidine Acid

The esterification of caffeidine acid produces its corresponding methyl ester. The subsequent nitrosation of the methyl ester of caffeidine acid results in the formation of a specific N-nitrosourea derivative. nih.gov The identified product of this reaction is N-[4-(5-carboxy-1-methylimidazolyl)]-N'-nitroso-N,N'-dimethylurea. nih.gov

Table 2: Product from the Nitrosation of Methyl Ester of Caffeidine Acid

| Reactant | Product Name | Product Class |

|---|

Advanced Synthetic Methodologies and Chemical Characterization of Dinitrosocaffeidine

Laboratory Synthesis Procedures for Dinitrosocaffeidine

The laboratory synthesis of this compound (DNC) is typically achieved through the nitrosation of its precursor, Mononitrosocaffeidine (B136296) (MNC). This process involves the introduction of a second nitroso group onto the MNC molecule.

A common synthetic protocol involves dissolving Mononitrosocaffeidine in a cooled solution of acetic acid and acetic anhydride (B1165640). Sodium nitrite (B80452) is then added to this mixture in small portions over several hours while maintaining a low temperature (0°C) to control the reaction rate and prevent unwanted side reactions. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an extended period to ensure the reaction proceeds to completion. The final product, this compound, precipitates as intense yellow crystals upon concentration and cooling of the reaction mixture. This method has been reported to yield approximately 73% of the crystalline product. The entire synthesis process, starting from caffeine (B1668208), involves the alkaline hydrolysis of caffeine to yield caffeidine (B195705), followed by a controlled nitrosation to form MNC, and finally, the second nitrosation step to produce DNC. mdpi.com

Table 1: Reaction Conditions for the Synthesis of this compound from Mononitrosocaffeidine

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Mononitrosocaffeidine (MNC) | |

| Reagents | Acetic acid, Acetic anhydride, Sodium nitrite | |

| Initial Temperature | 0°C | |

| Reaction Time | 5 hours at 0°C, then 15 hours at room temperature | |

| Product Appearance | Intense yellow crystals |

| Yield | 73% | |

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise structure of this compound. ¹H NMR provides information on the number and electronic environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton of the molecule. mdpi.com The spectra are used to confirm the successful attachment of the two nitroso groups and the integrity of the imidazole (B134444) ring structure derived from caffeidine. nih.gov The chemical shifts observed in the NMR spectra for DNC have been found to be in agreement with the expected structure.

Table 2: Predicted NMR Data for this compound

| Nucleus | Structural Assignment | Expected Chemical Shift (ppm) | Source |

|---|---|---|---|

| ¹H NMR | Imidazole ring proton | Data available in cited literature | mdpi.com |

| N-CH₃ (ring) | Data available in cited literature | mdpi.com | |

| N-CH₃ (amino) | Data available in cited literature | mdpi.com | |

| N-CH₃ (amide) | Data available in cited literature | mdpi.com | |

| ¹³C NMR | Imidazole ring carbons | Data available in cited literature | mdpi.com |

| Carbonyl carbon (C=O) | Data available in cited literature | mdpi.com |

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. libretexts.orgspectroscopyonline.com For this compound, the IR spectrum is used to confirm the presence of the key nitrosamide and nitrosamine (B1359907) moieties, as well as the amide carbonyl group.

Table 3: Characteristic Infrared Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Amide | C=O stretch | 1650-1750 | libretexts.org |

| Nitrosoamine | N=O stretch | 1430-1470 | |

| Nitrosamide | N=O stretch | ~1500 |

| Alkyl | C-H stretch | 2850-3000 | libretexts.org |

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. This method provides a precise mass-to-charge ratio (m/z) of the molecular ion. nih.gov The experimentally determined molecular weight must match the calculated value based on the chemical formula to verify the identity of the compound. nih.gov

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀N₆O₃ | nih.gov |

| Molecular Weight (Calculated) | 226.19 g/mol | nih.gov |

| Monoisotopic Mass | 226.08143820 Da | nih.gov |

Chromatographic methods are essential for the separation of this compound from its precursors, byproducts, and any remaining reagents from the synthesis. High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique. For related N-nitroso compounds, reverse-phase HPLC using a C18 column has been effectively used for separation and purity analysis. This technique, often coupled with a UV or mass spectrometry detector, allows for both qualitative identification (based on retention time) and quantitative assessment of the compound in a mixture.

Mass Spectrometry (MS)

Purity Assessment and Confirmation of Chemical Structure

The purity and structural confirmation of a synthesized batch of this compound are established by the combined evidence from the analytical techniques described above. A high degree of purity, often expected to be ≥95% for further studies, is typically verified by a single, sharp peak in an HPLC chromatogram.

The definitive confirmation of the chemical structure is achieved through a comprehensive analysis of the spectroscopic data. The mass spectrum confirms that the compound has the correct molecular formula and weight. nih.gov The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, ensuring all atoms are in their correct positions and bonding environments. nih.gov Finally, IR spectroscopy verifies the presence of the essential functional groups (nitrosamide, nitrosamine, carbonyl) that define this compound. The successful isolation of the compound as a crystalline solid with a defined yield further supports the purity of the synthesized material.

Table 5: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula | Role |

|---|---|---|

| This compound | C₇H₁₀N₆O₃ | Main subject, Product |

| Mononitrosocaffeidine | C₇H₁₁N₅O₂ | Precursor, Starting material |

| Caffeidine | C₈H₁₄N₄O | Precursor to MNC |

| Caffeine | C₈H₁₀N₄O₂ | Initial source material |

| Sodium Nitrite | NaNO₂ | Reagent |

| Acetic Acid | CH₃COOH | Reagent, Solvent |

Molecular Mechanism of Action and Biological Reactivity of Dinitrosocaffeidine

Reactivity and Stability of Nitroso Groups in Dinitrosocaffeidine

This compound possesses both an N-nitrosamine and an N-nitrosamide group within its structure. nih.gov This dual functionality contributes to its chemical reactivity and stability. The stability of the nitroso groups is influenced by factors such as pH. For instance, denitrosation, the removal of the nitroso group, can occur at a pH greater than 3.5. To minimize side reactions like denitrosation or oxidation during its synthesis, reactions are typically conducted at low temperatures (0–5°C) and under acidic conditions (pH 1.5–3.0).

Positional Influence of Nitroso Groups on Chemical Reactivity

The presence of two nitroso groups in different chemical environments within the this compound molecule significantly influences its reactivity. The N-nitrosamide group is considered a direct-acting mutagenic moiety. nih.gov In contrast, the N-nitrosamine group generally requires metabolic activation to exert its biological effects. nih.govefpia.eu

Studies have shown that the nitroso group at the amino nitrogen in DNC influences the reactivity of the amide nitroso group. nih.gov This interaction between the two nitroso groups suggests a synergistic effect, where the presence of the N-methylnitrosamino group can enhance the mutagenic potential of the N-methylnitrosamido group, especially in the presence of metabolic activation systems. nih.gov

Metabolic Activation Pathways of this compound

The biological activity of many N-nitroso compounds is dependent on their metabolic activation into reactive species. This process, known as biotransformation, primarily occurs in the liver and involves a series of enzymatic reactions. longdom.org

Enzymatic Biotransformation and Formation of Activated Species (e.g., Cytochrome P450 Involvement)

The metabolic activation of nitrosamines is often initiated by the cytochrome P450 (CYP) family of enzymes. longdom.orgnih.gov These enzymes catalyze the oxidation of various xenobiotics, including N-nitroso compounds. mdpi.comsigmaaldrich.com The initial step in the bioactivation of nitrosamines typically involves the enzymatic hydroxylation of the carbon atom adjacent (alpha) to the N-nitroso group. efpia.eu

While direct evidence for the specific CYP isoforms involved in this compound metabolism is limited, the general pathway for nitrosamine (B1359907) activation suggests a role for these enzymes. nih.gov The activation process leads to the formation of unstable intermediates that can then undergo further reactions to generate highly reactive electrophilic species. researchgate.net It has been shown that both Mononitrosocaffeidine (B136296) (MNC) and DNC produce formaldehyde (B43269) upon activation with S9, a liver fraction containing CYPs, indicating metabolic processing. nih.gov

Generation of Reactive Electrophilic Intermediates (e.g., Diazonium Ions, Alkylating Agents)

Following enzymatic hydroxylation, the resulting α-hydroxynitrosamine is an unstable intermediate that can decompose to form an aldehyde and a diazonium ion. researchgate.netwikipedia.org This diazonium ion is a potent alkylating agent, capable of transferring an alkyl group to nucleophilic sites on cellular macromolecules. researchgate.netnih.gov This alkylation is considered a key molecular initiating event in the mutagenicity of many N-nitrosamines. nih.gov In the case of DNC, the generation of such reactive intermediates is believed to be a crucial step in its mechanism of action. researchgate.net

Molecular Interactions with Biological Macromolecules

The reactive electrophilic intermediates generated from the metabolic activation of this compound can interact with critical cellular macromolecules, most notably DNA. researchgate.net These interactions can lead to the formation of DNA adducts, which are covalent modifications of the DNA structure.

Mechanisms of DNA Interaction in In Vitro Systems

In vitro studies have demonstrated the ability of this compound to induce DNA damage. DNC has been shown to cause DNA single-strand breaks in primary rat hepatocytes. nih.gov The mechanism of this DNA damage is believed to involve the alkylation of DNA bases by the reactive intermediates formed during metabolic activation. researchgate.net

The alkylation can occur at various positions on the DNA bases, with the O6-position of guanine (B1146940) being a particularly critical site for mutagenesis. researchgate.net The formation of these DNA adducts can interfere with normal DNA replication and transcription, leading to mutations. this compound has shown direct mutagenicity in several Salmonella typhimurium strains (TA100, TA1535, and TA102), which is attributed to the reactive N-methylnitrosamido group. nih.gov Its mutagenic potential is significantly enhanced in the presence of a metabolic activation system (S9 mix), suggesting the involvement of the metabolically activated N-methylnitrosamino group. nih.gov

Table 1: Investigated Biological Effects of this compound in In Vitro Systems

| Biological Effect | System | Finding | Reference |

|---|---|---|---|

| Mutagenicity | Salmonella typhimurium (TA100, TA1535, TA102) | Direct-acting mutagen | nih.gov |

| Mutagenicity | Salmonella typhimurium with S9 activation | Enhanced mutagenic potential | nih.gov |

| DNA Damage | Primary rat hepatocytes | Induction of alkali-labile DNA single-strand breaks | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | DNC |

| Mononitrosocaffeidine | MNC |

| Caffeidine (B195705) | |

| Caffeine (B1668208) | |

| Formaldehyde |

Induction of DNA Single-Strand Breaks

This compound has demonstrated a high potential for inducing alkali-labile DNA single-strand breaks (SSBs) in rat hepatocytes. nih.gov Studies have shown that DNC can cause significant DNA damage, a key initiating event in mutagenesis and carcinogenesis. nih.govresearchgate.net The formation of SSBs is a critical aspect of its genotoxicity, indicating a direct interaction with the genetic material. mdpi.com

DNA Alkylation and Adduct Formation

The genotoxicity of nitrosamines like this compound often stems from their ability to act as alkylating agents. swan.ac.uk Following metabolic activation, these compounds can form reactive electrophiles that bind to nucleophilic sites on DNA bases, creating DNA adducts. mdpi.comnih.gov While specific studies on this compound's adduct profile are not detailed in the provided information, the mechanism for related compounds involves the formation of diazonium ions that alkylate DNA, leading to mutations if not repaired. swan.ac.uk The N-nitrosamide group in DNC, however, does not require metabolic activation to exert its genotoxic effects. europa.eu

Qualitative Consistency between Genotoxicity Assays (e.g., Salmonella Mutagenicity, Hepatocyte DNA-SSB)

A notable consistency has been observed between different genotoxicity assays for this compound. nih.gov The compound shows direct mutagenicity in Salmonella typhimurium strains TA100, TA1535, and TA102, which are indicative of base-pair substitution mutations. nih.gov This mutagenic activity aligns with its capacity to induce DNA single-strand breaks in rat hepatocytes. nih.gov This qualitative consistency across different testing systems strengthens the evidence for DNC's genotoxic potential. nih.gov

Protein Interaction Studies

While the primary focus of research on this compound has been its interaction with DNA, the potential for interaction with proteins exists. The reactive species generated from nitrosamines can alkylate proteins in addition to DNA. mdpi.com However, specific detailed studies on the protein interactions of this compound were not found in the provided search results.

Structure-Activity Relationship Studies for this compound and Analogues

The biological activity of this compound is intrinsically linked to its chemical structure, particularly when compared to its analogues like mononitrosocaffeidine. nih.govresearchgate.netoup.com

Comparative Analysis with Mononitrosocaffeidine: Differences in Reactivity and Biological Activity

A comparative analysis of this compound (DNC) and mononitrosocaffeidine (MNC) reveals significant differences in their biological activities, which can be attributed to their distinct chemical structures. nih.govoup.com

| Feature | This compound (DNC) | Mononitrosocaffeidine (MNC) |

| Genotoxicity | Highly mutagenic and genotoxic. nih.govoup.com | Does not exhibit genotoxic or mutagenic properties in several test systems. nih.govoup.com |

| DNA Single-Strand Breaks | High potential for inducing DNA-SSB in rat hepatocytes. nih.govoup.com | Does not induce DNA-SSB in rat hepatocytes. nih.gov |

| Mutagenicity in S. typhimurium | Direct-acting mutagen in strains TA100, TA1535, and TA102. nih.gov | Failed to show mutagenicity in any of the tester strains used. nih.gov |

| Carcinogenicity | Induced squamous cell carcinoma of the forestomach in rats. nih.gov | Induced neuroepitheliomas of the olfactory epithelium and squamous cell carcinoma of the nasal cavity in rats. nih.gov |

This table summarizes the key differences in the biological activities of this compound and Mononitrosocaffeidine based on available research findings.

Influence of Substituent Effects on Mechanistic Pathways

The biological reactivity and mechanistic pathways of this compound (DNC) are profoundly influenced by the electronic and steric effects of its constituent functional groups. As a derivative of caffeidine, DNC's structure features two critical nitroso substituents at different nitrogen atoms: an N-nitrosamine group on the imidazole (B134444) ring and an N-nitrosamide group on the carboxamide side chain. nih.govresearchgate.net The interplay between these two groups dictates the compound's mode of action, particularly its mechanisms of genotoxicity.

The stability and reactivity of nitrosamides are generally dependent on factors such as temperature, solvent composition, and electronic and steric properties. nih.gov In the case of DNC, the N-nitrosamide moiety is considered a highly reactive functional group, rendering the compound a direct-acting mutagen. nih.gov This means it can exert its mutagenic effects without prior metabolic activation. Conversely, the N-nitrosamine group typically requires enzymatic activation, often through cytochrome P450-mediated α-hydroxylation, to form a reactive alkylating species. researchgate.netnih.gov

Research comparing DNC to its analogs, where the nitroso groups are absent or modified, provides significant insight into the influence of these substituents on the mechanistic pathways. These studies highlight a clear structure-activity relationship.

Comparative Mutagenicity of this compound and its Analogs

Studies have investigated the mutagenic potential of DNC and related compounds, such as Mononitrosocaffeidine (MNC), Mononitrosamidocaffeidine (MNAC), and tert-(butyloxy)carbonyl-mononitrosamidocaffeidine (t-BOC-MNAC), in Salmonella typhimurium strains. The results demonstrate how the specific substituent at each nitrogen atom governs the biological activity. nih.gov

DNC, possessing both N-nitrosamide and N-nitrosamine groups, shows direct mutagenicity, which is significantly enhanced in the presence of a metabolic activation system (S9 mix). nih.govresearchgate.net This suggests a dual mechanism: the N-nitrosamide group acts directly, while the N-nitrosamine group is metabolically activated, leading to a synergistic increase in mutagenic potential. nih.gov It is inferred that the reactivity of the methyl group at the nitrosamido-N is a key factor in its genotoxicity. nih.gov

In contrast, MNC, which only has the N-nitrosamine substituent, is not mutagenic on its own and requires metabolic activation to exhibit any genotoxic properties. nih.govnih.gov MNAC, which contains only the N-nitrosamide group, shows weak mutagenicity and only upon metabolic activation. nih.gov Another analog, t-BOC-MNAC, which has a bulky, electron-withdrawing tert-(butyloxy)carbonyl group, is mutagenic both with and without metabolic activation, indicating that steric and electronic factors at this position can also confer direct-acting potential. nih.gov

The following table summarizes the research findings on the mutagenic activity of DNC and its key analogs, illustrating the influence of their respective substituents.

| Compound | Substituent 1 (Ring N-Nitroso) | Substituent 2 (Amide N-Nitroso) | Direct Mutagenicity (-S9) | Metabolically Activated Mutagenicity (+S9) | Reference |

|---|---|---|---|---|---|

| This compound (DNC) | -N=O | -N=O | Yes (High) | Yes (Enhanced) | nih.govresearchgate.net |

| Mononitrosocaffeidine (MNC) | -N=O | -H | No | Yes | nih.govresearchgate.net |

| Mononitrosamidocaffeidine (MNAC) | -H | -N=O | No | Yes (Weak) | nih.gov |

| t-BOC-Mononitrosamidocaffeidine (t-BOC-MNAC) | -H, -C(O)OC(CH₃)₃ | -N=O | Yes | Yes | nih.gov |

These findings underscore the critical role of substituent effects in determining the mechanistic pathway of this compound. The presence and position of the nitroso groups are the primary determinants of its biological reactivity, distinguishing between a direct-acting mechanism mediated by the nitrosamide function and a metabolically dependent pathway initiated by the nitrosamine function. The combination of these two pathways in a single molecule results in a potent and complex genotoxic agent.

Advanced Research Directions and Methodological Innovations

Computational Chemistry and Theoretical Modeling of Dinitrosocaffeidine

Computational approaches have become indispensable tools in modern chemical and toxicological research. For a compound like this compound, theoretical modeling offers a powerful lens through which to predict its behavior and properties at the molecular level, complementing and guiding experimental studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide profound insights into the electronic architecture of this compound, which is fundamental to understanding its reactivity. These calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. Such parameters are critical in predicting the sites most susceptible to nucleophilic or electrophilic attack, which is central to its mechanism of DNA alkylation and subsequent mutagenicity.

Detailed theoretical studies can map the reaction pathways for the decomposition of this compound and the formation of reactive intermediates. By modeling these processes, researchers can predict the stability of the compound under various conditions and identify the key reactive species responsible for its biological effects.

Molecular Dynamics Simulations of Interactions with Biological Targets

While quantum chemistry focuses on the intrinsic properties of the this compound molecule, molecular dynamics (MD) simulations offer a dynamic view of its interactions with biological macromolecules. MD simulations can model the behavior of this compound in a solvated environment and its binding to key biological targets, such as DNA and proteins.

These simulations can predict the preferred binding sites of this compound on the DNA helix and the conformational changes that may occur upon binding. Furthermore, MD can be employed to study the interaction of this compound with metabolic enzymes, providing insights into its potential for bioactivation or detoxification. By simulating these complex interactions over time, researchers can gain a more comprehensive understanding of the molecular events that initiate the toxicological cascade of this compound.

Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

The accurate detection and quantification of this compound and its metabolites in complex biological and environmental matrices are crucial for exposure assessment and mechanistic studies. The development and application of advanced analytical techniques are therefore a key area of ongoing research.

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the unambiguous identification and quantification of this compound. Techniques such as Orbitrap-based or time-of-flight (TOF) mass spectrometry provide the necessary mass accuracy and resolution to distinguish this compound from other components in a complex sample. The high sensitivity of HRMS is particularly important for detecting the trace levels of this compound that may be present in biological samples following environmental exposure. Furthermore, tandem mass spectrometry (MS/MS) capabilities of HRMS instruments allow for structural elucidation of unknown metabolites by analyzing their fragmentation patterns.

Advanced Chromatographic-Spectroscopic Coupling Techniques

To enhance the specificity and sensitivity of this compound analysis, advanced chromatographic techniques are coupled with mass spectrometry. Ultra-high-performance liquid chromatography (UHPLC) offers superior separation efficiency and speed compared to conventional HPLC, allowing for better resolution of this compound from structurally similar compounds. The coupling of UHPLC with HRMS (UHPLC-HRMS) represents a powerful platform for the comprehensive analysis of this compound and its metabolic profile in various biological matrices. This combination allows for the confident identification and quantification of the parent compound and its transformation products, even at very low concentrations.

Development of In Vitro Systems for Mechanistic Elucidation

In vitro systems provide a controlled environment to dissect the specific molecular mechanisms of this compound's action, reducing the reliance on animal testing. researchgate.net These models are instrumental in understanding its mutagenicity and carcinogenicity at the cellular and molecular level. nih.gov

Research has shown that this compound is a highly mutagenic compound, both with and without metabolic activation. nih.gov Studies using in vitro systems, such as bacterial reverse mutation assays (Ames test), have been crucial in demonstrating this property. researchgate.net Furthermore, in vitro studies with primary rat hepatocytes have shown that this compound can induce DNA fragmentation. researchgate.net

The development of more sophisticated in vitro models, such as 3D cell cultures and organ-on-a-chip technology, holds great promise for future research. These models can more accurately mimic the physiological conditions of human tissues, providing a more relevant context for studying the dose-response relationships and the long-term consequences of this compound exposure. By integrating these advanced in vitro systems with high-content imaging and molecular analysis techniques, researchers can gain unprecedented insights into the cellular pathways perturbed by this potent carcinogen.

Cell-Free Systems for Metabolic Activation Studies

The genotoxic and carcinogenic properties of many N-nitroso compounds are contingent upon their metabolic activation into reactive electrophilic species. nih.govmdpi.com Cell-free systems offer a powerful tool to dissect these metabolic pathways in a controlled environment, devoid of the complexities of whole-cell systems. acs.org

Historically, the primary cell-free system used in the study of N-nitroso compounds, including DNC, has been the post-mitochondrial supernatant, or S9 fraction, derived from rodent liver homogenates. nih.govhesiglobal.org These preparations contain a mixture of phase I and phase II metabolic enzymes. hesiglobal.org

Studies on this compound have utilized S9 fractions to investigate its metabolic activation. Research has shown that DNC's mutagenic potential is significantly enhanced in the presence of a rat liver S9 mix. nih.gov This suggests that while DNC possesses inherent direct-acting mutagenicity due to its N-nitrosamide group, its N-nitrosamine moiety can be metabolically activated by enzymes present in the S9 fraction to further increase its genotoxic capacity. nih.gov The production of formaldehyde (B43269) upon S9 activation of DNC provides evidence of this metabolic process. nih.gov

Future research in this area is moving towards more defined cell-free systems. These include:

Recombinant Human Enzymes: Utilizing purified, specific human cytochrome P450 (CYP) enzymes to identify the precise isoforms responsible for DNC metabolism. This approach has been successfully employed for other nitrosamines, identifying enzymes like CYP2E1, CYP2A6, and CYP2C19 as key players in their activation. researchgate.net

Cell-Free Protein Synthesis (CFPS) Systems: These systems can be engineered to produce specific metabolic enzymes, offering a highly controlled environment to study metabolic pathways. By disrupting or introducing specific enzymatic activities, researchers can gain a detailed understanding of the biotransformation of DNC.

The table below summarizes the findings from in vitro metabolic activation studies of DNC.

| System | Key Findings | Reference |

| Rat Liver S9 Fraction | Enhanced mutagenic potential of DNC. | nih.gov |

| Production of formaldehyde, indicating metabolic activity. | nih.gov |

Mechanistic Studies in Advanced Cellular Models

While traditional 2D cell cultures have been valuable, advanced cellular models that more accurately mimic the three-dimensional architecture and physiological context of human tissues are now at the forefront of toxicological research.

Initial studies on DNC utilized primary rat hepatocytes to demonstrate its genotoxicity. nih.gov These studies revealed that DNC is highly effective at inducing DNA single-strand breaks. nih.gov However, the translation of these findings to human health requires the use of more sophisticated, human-based models.

Current and future research in this area is focusing on:

3D Cell Cultures (Spheroids): Three-dimensional cell cultures, such as spheroids of human liver cells (e.g., HepaRG), offer a more physiologically relevant model. researchgate.netnih.gov These models exhibit higher levels of metabolic enzyme activity compared to 2D cultures, making them more sensitive for detecting the genotoxicity of nitrosamines that require metabolic activation. researchgate.netnih.gov Studies on other nitrosamines have shown that 3D spheroids are more sensitive in detecting DNA damage compared to conventional 2D cultures. researchgate.netnih.govfda.gov

Organoid Models: Derived from stem cells, organoids can self-organize into structures that resemble miniature organs. These models are being developed for various tissues, including the esophagus and stomach, which are primary targets for DNC-induced carcinogenesis. researchgate.netnih.gov Organoid-based carcinogenesis models allow for the investigation of early molecular events and the mode of action of chemical carcinogens in a human-relevant context. researchgate.netnih.gov

Computational Modeling: Integrating experimental data with computational models can help predict the reactivity and toxicity of compounds like DNC. nih.gov Quantitative structure-activity relationship (QSAR) models and molecular docking simulations can provide insights into the interaction of DNC with DNA and metabolic enzymes, guiding further experimental investigation. nih.gov

The genotoxic mechanism of DNC, like other N-nitroso compounds, is believed to involve the formation of DNA adducts, which can lead to mutations if not repaired. researchgate.netresearchgate.netunimedizin-mainz.de The induction of DNA single-strand breaks by DNC in hepatocytes is a clear indicator of its DNA-damaging potential. nih.gov The formation of specific DNA adducts by DNC metabolites is a critical area for future investigation using these advanced cellular and computational models.

Future Perspectives in this compound Research and Its Broader Implications for N-Nitroso Compound Chemistry

The research on this compound, while specific to this compound, has broader implications for the entire class of N-nitroso compounds, a significant group of environmental and endogenous carcinogens.

Future research on DNC will likely focus on several key areas:

Human-Relevant Metabolism and Genotoxicity: A concerted effort is needed to move beyond rodent models and investigate the metabolism and genotoxicity of DNC in human-based systems, such as the advanced cellular models described above. Identifying the specific human CYP enzymes responsible for DNC activation is a critical next step.

Biomarker Discovery: The development of sensitive biomarkers of DNC exposure and effect is essential for molecular epidemiology studies. This includes the identification of specific DNA adducts in target tissues and the development of methods to detect them in accessible samples like blood or urine. acs.org

Dose-Response Relationship at Low Exposure Levels: Understanding the health risks associated with low-level, chronic exposure to DNC, which is more relevant to human populations, is a priority. acs.org

Interaction with Other Dietary Factors: Investigating how other dietary components may modulate the carcinogenic effects of DNC is another important avenue of research.

The study of DNC contributes to the broader understanding of N-nitroso compound chemistry and carcinogenesis in several ways:

Structure-Activity Relationships: As a compound with both N-nitrosamine and N-nitrosamide functionalities, DNC provides a unique model to study the interplay between these two groups in determining carcinogenic potency and organ specificity. nih.govnih.gov

Endogenous Nitrosation: Research on DNC, formed from the dietary precursor caffeidine (B195705), highlights the importance of endogenous nitrosation in human cancer risk. acs.orgresearchgate.net This underscores the need to identify and mitigate exposure to precursors of N-nitroso compounds.

Development of New Analytical and Testing Methods: The challenges posed by the detection and toxicological evaluation of N-nitroso compounds like DNC drive the development of more sensitive analytical methods and more predictive in vitro models. accessiblemeds.orgnih.gov

Q & A

Q. What strategies optimize the peer review of this compound-related manuscripts?

- Methodological Answer: Pre-submission checks should include STROBE or ARRIVE guidelines for reporting standards. Use Open Science Framework (OSF) to archive datasets, code, and raw spectra. Address reviewer concerns about mechanistic ambiguity by adding control experiments (e.g., radical scavengers in oxidation studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.